molecular formula C24H32ClNO2 B11328184 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine

Cat. No.: B11328184
M. Wt: 402.0 g/mol
InChI Key: LBZBPKDJKRLGPE-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a dimethyltetrahydropyran ring, and a methoxybenzyl group

Preparation Methods

The synthesis of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine involves multiple steps, typically starting with the preparation of the tetrahydropyran ring. The chlorobenzyl group is introduced through a substitution reaction, and the methoxybenzyl group is added via a nucleophilic substitution. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine is unique due to its specific structural features, such as the combination of a chlorobenzyl group and a methoxybenzyl group attached to a tetrahydropyran ring. Similar compounds may include those with variations in the substituents or ring structure, such as:

  • 2-[4-(2-fluorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine
  • 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-ethoxybenzyl)ethanamine

Properties

Molecular Formula

C24H32ClNO2

Molecular Weight

402.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C24H32ClNO2/c1-23(2)18-24(13-15-28-23,16-20-6-4-5-7-22(20)25)12-14-26-17-19-8-10-21(27-3)11-9-19/h4-11,26H,12-18H2,1-3H3

InChI Key

LBZBPKDJKRLGPE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)OC)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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